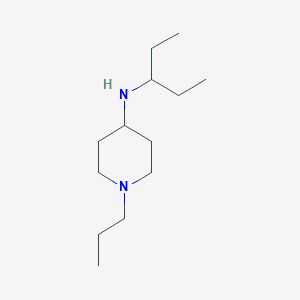

N-(Pentan-3-YL)-1-propylpiperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H28N2 |

|---|---|

Molecular Weight |

212.37 g/mol |

IUPAC Name |

N-pentan-3-yl-1-propylpiperidin-4-amine |

InChI |

InChI=1S/C13H28N2/c1-4-9-15-10-7-13(8-11-15)14-12(5-2)6-3/h12-14H,4-11H2,1-3H3 |

InChI Key |

SHGOUBJSIVBZCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC(CC1)NC(CC)CC |

Origin of Product |

United States |

Sophisticated Synthetic Pathways and Targeted Derivatization Strategies for N Pentan 3 Yl 1 Propylpiperidin 4 Amine

Advanced Retrosynthetic Analysis and Strategic Disconnection Approaches for N-(Pentan-3-YL)-1-propylpiperidin-4-amine

A thorough retrosynthetic analysis of this compound reveals several plausible disconnection points, guiding the strategic development of synthetic routes. The primary disconnections target the two carbon-nitrogen bonds formed during the synthesis: the bond at the N-4 position of the piperidine (B6355638) ring and the bond at the N-1 position.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection A (C4-N Bond): The most direct approach involves a disconnection at the C4-N bond of the piperidine ring. This bond can be formed via a reductive amination reaction. This retrosynthetic step leads to two key precursors: 1-propylpiperidin-4-one and pentan-3-amine . This strategy is highly convergent and efficient, building the target molecule from two moderately complex fragments in a single step.

Disconnection B (N1-C Bond): An alternative strategy involves disconnecting the N1-propyl bond. This suggests an N-alkylation of the piperidine nitrogen as the final step. This route requires the synthesis of the intermediate N-(pentan-3-yl)piperidin-4-amine , which would then be alkylated using a suitable propylating agent, such as 1-bromopropane (B46711) or propyl triflate. The intermediate itself can be synthesized via reductive amination of a protected 4-piperidone (B1582916) derivative (e.g., N-Boc-4-piperidone) with pentan-3-amine, followed by deprotection. While potentially longer, this route offers modularity, allowing for the introduction of various N-1 substituents at a late stage.

Comparing the two approaches, Route A is generally more step-economical. Route B, however, provides a common intermediate that can be used to generate a library of N-1 substituted analogues, which is advantageous for structure-activity relationship (SAR) studies.

Elucidation of Key Synthetic Intermediates and Optimized Reaction Conditions for this compound Production

Based on the retrosynthetic analysis, the forward synthesis can be executed using well-established chemical transformations. The conditions for these reactions are optimized to maximize yield and purity.

Route A: Convergent Reductive Amination

The synthesis commences with the preparation of the key intermediate, 1-propylpiperidin-4-one, followed by the final reductive amination step.

Synthesis of 1-Propylpiperidin-4-one: This intermediate is accessible through the N-alkylation of 4-piperidone. 4-Piperidone hydrochloride is neutralized and reacted with 1-bromopropane in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃) in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF).

Reductive Amination: 1-Propylpiperidin-4-one is then reacted with pentan-3-amine. This reaction is typically performed in a one-pot procedure using a mild reducing agent that selectively reduces the intermediate iminium ion without affecting the ketone starting material. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in a chlorinated solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) is highly effective for this transformation. chemicalbook.com Catalytic hydrogenation over palladium on carbon (Pd/C) offers a greener alternative.

Route B: Stepwise Synthesis via N-Alkylation

This route involves the initial formation of the secondary amine on the piperidine ring, followed by N-alkylation.

Synthesis of tert-butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate: Commercially available N-Boc-4-piperidone is subjected to reductive amination with pentan-3-amine using conditions similar to those described above (e.g., NaBH(OAc)₃ in DCM). chemicalbook.com

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. Treatment with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol (B129727) efficiently yields N-(pentan-3-yl)piperidin-4-amine. chemicalbook.com

N-Alkylation: The final propyl group is introduced by reacting the secondary piperidine nitrogen with 1-bromopropane or 1-iodopropane. The reaction is carried out in the presence of a base such as K₂CO₃ or diisopropylethylamine (DIPEA) to scavenge the HBr byproduct.

The following table summarizes the proposed reaction conditions for the primary synthetic route.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Piperidone, 1-Bromopropane | K₂CO₃, Acetonitrile (MeCN), 60-80°C | 1-Propylpiperidin-4-one |

| 2 | 1-Propylpiperidin-4-one, Pentan-3-amine | Sodium Triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Acetic Acid (cat.), Room Temp | This compound |

Methodologies for Stereochemical Control and Chiral Synthesis of this compound Enantiomers

The target molecule, this compound, is achiral as it possesses a plane of symmetry through the C1-N1-C4 axis and the pentan-3-yl group is also achiral. However, the principles of stereochemical control are critical for the synthesis of structurally related chiral analogues, which might be necessary to explore stereospecific interactions with biological targets.

Should a chiral center be introduced, for instance by replacing the N-pentan-3-yl group with a chiral N-pentan-2-yl group, several strategies for asymmetric synthesis could be employed:

Chiral Starting Materials: The most straightforward approach is to use an enantiomerically pure starting material, such as commercially available (R)- or (S)-pentan-2-amine, in the reductive amination step. This substrate-controlled approach would directly yield the corresponding enantiomer of the final product.

Asymmetric Reduction: If a prochiral imine intermediate is formed, it can be reduced asymmetrically. Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for this purpose. mdpi.com Catalysts based on iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands can achieve high enantioselectivity in the reduction of C=N bonds. mdpi.com

Chiral Resolution: A racemic mixture of a chiral analogue could be synthesized and then separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by separation via crystallization and subsequent liberation of the free amine.

Development of Robust Synthetic Routes for Diverse this compound Analogues and Structurally Related Derivatives

The synthetic routes established in section 2.2 are highly adaptable for creating a diverse library of analogues for SAR exploration. Modifications can be systematically introduced at three key positions of the molecule.

Variation of the N-1 Substituent: The N-alkylation step in Route B or the choice of starting ketone for Route A allows for easy modification. A wide range of alkyl, aryl, or functionalized groups can be introduced. For example, using different alkyl halides (e.g., benzyl (B1604629) bromide, ethyl bromoacetate) in the N-alkylation step or starting from various N-substituted-4-piperidones provides access to a multitude of derivatives. google.com

Variation of the N-4 Substituent: The reductive amination step is compatible with a broad scope of primary and secondary amines. Replacing pentan-3-amine with other alkylamines (e.g., cyclobutylamine, isobutylamine), anilines, or more complex amines can generate analogues with different steric and electronic properties at the N-4 position. nih.gov

Modification of the Piperidine Ring: Starting with piperidone scaffolds that bear substituents on the carbon framework (e.g., 3-methyl-4-piperidone) would lead to analogues with altered conformations and substitution patterns.

The table below illustrates the potential for generating diverse analogues.

| Modification Point | Synthetic Strategy | Example Precursors | Resulting Analogue Structure |

| N-1 Position | N-alkylation / Use of N-substituted piperidone | Benzyl bromide, 2-(2-bromoethyl)thiophene | N-benzyl or N-(2-(thiophen-2-yl)ethyl) derivatives |

| N-4 Position | Reductive Amination | Aniline, Cyclohexylamine | N-phenyl or N-cyclohexyl derivatives |

| Piperidine Ring | Use of substituted piperidone | 1-Boc-3-methyl-4-piperidone | Derivatives with a methyl group at the 3-position of the piperidine ring |

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Integrating green chemistry principles into the synthesis of this compound is essential for developing environmentally responsible and efficient manufacturing processes. unibo.it

Atom Economy: The convergent reductive amination (Route A) exhibits high atom economy, as most atoms from the reactants are incorporated into the final product. In contrast, routes involving protecting groups (like Route B) have lower atom economy due to the addition and removal of the Boc group.

Use of Catalysis: Employing catalytic hydrogenation for the reductive amination step is superior to using stoichiometric borohydride (B1222165) reagents. Catalytic methods reduce waste and often avoid the use of hazardous hydrides.

Safer Solvents and Reagents: Traditional solvents for reductive amination, such as DCM and DCE, are toxic and environmentally harmful. Exploring greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethanol, or isopropyl acetate (B1210297) is a key objective. Similarly, replacing hazardous reagents with safer alternatives is crucial.

Energy Efficiency: Optimizing reactions to proceed at ambient temperature and pressure reduces energy consumption. One-pot procedures, which combine multiple steps without isolating intermediates, also save energy and resources.

Waste Prevention: Designing syntheses to avoid protecting groups minimizes the number of steps and reduces the generation of chemical waste. Telescoping reactions, where the product of one step is directly used in the next without workup, further exemplifies this principle.

The following table suggests sustainable improvements for the synthesis.

| Green Chemistry Principle | Standard Method | Proposed Green Alternative |

| Reducing Agent | Stoichiometric NaBH(OAc)₃ | Catalytic Hydrogenation (H₂, Pd/C) |

| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) or Ethanol |

| Process | Multi-step with purification of intermediates | One-pot synthesis / Telescoped reaction sequence |

| Strategy | Use of Boc protecting group | Convergent synthesis avoiding protecting groups |

By implementing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally benign.

In Depth Pharmacological Mechanisms and Molecular Interaction Profiling of N Pentan 3 Yl 1 Propylpiperidin 4 Amine

Quantitative Receptor Binding Affinities and Selectivity Profiles of N-(Pentan-3-YL)-1-propylpiperidin-4-amine

No data is available on the binding affinities (Ki) or selectivity of this compound for any specific biological receptors.

Detailed Ligand-Receptor Kinetic Characterization and Residence Time Analysis of this compound

There is no information regarding the association (kon) and dissociation (koff) rates or the receptor residence time for this compound.

Intracellular Signal Transduction Pathway Modulation and Downstream Effector Engagement by this compound

The effects of this compound on any intracellular signaling cascades or downstream effector proteins have not been documented.

Enzyme Inhibition/Activation Kinetics and Specificity Assessments for this compound

No studies have been published detailing the kinetics (e.g., IC50, Ki, EC50) of this compound's interaction with any enzymes.

Identification and Validation of Specific Pharmacodynamic Biomarkers for this compound Activity

There is no available research on the identification or validation of pharmacodynamic biomarkers to measure the biological activity of this compound.

Rigorous Preclinical Pharmacological Investigations of N Pentan 3 Yl 1 Propylpiperidin 4 Amine

In Vitro Cellular and Subcellular Model Systems for N-(Pentan-3-YL)-1-propylpiperidin-4-amine Research

No publicly accessible research has been identified that describes the use of in vitro models to study this compound.

Information regarding high-throughput screening of this compound to determine its biological targets and functional effects is not available in the scientific literature. High-throughput screening is a critical early step in drug discovery that allows for the rapid assessment of a compound's activity against a wide array of biological targets.

There are no documented mechanistic studies of this compound in primary cell cultures or genetically engineered cell lines. Such studies are essential for elucidating the specific molecular pathways through which a compound exerts its effects.

Data on the effects of this compound on cellular pathways and the expression of relevant biomarkers is currently unavailable. This type of analysis is crucial for understanding a compound's mechanism of action and for identifying potential indicators of its activity in more complex biological systems.

In Vivo Animal Models for Comprehensive Pharmacological Assessment of this compound

No published research has been found that investigates the pharmacological effects of this compound in animal models.

There is no information available regarding the behavioral effects of this compound in animal models of any disease state, including neurological, inflammatory, or metabolic disorders. Behavioral phenotyping is a key component of preclinical research for compounds targeting the central nervous system and other systems that influence behavior.

No studies have been published on the use of electrophysiological techniques or advanced imaging modalities, such as Positron Emission Tomography (PET), to evaluate the effects of this compound in animal models. The development of a PET ligand for a novel compound is a complex process that is typically undertaken after initial pharmacological characterization.

Preclinical Pharmacokinetic Profiles and Metabolite Identification in Animal Species

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models is not publicly available. Key pharmacokinetic parameters such as bioavailability, plasma half-life, volume of distribution, and clearance have not been reported in the scientific literature. Furthermore, studies identifying the metabolic pathways and major metabolites of this compound in species such as rats, mice, or dogs have not been published.

Investigation of this compound Activity in Organ-Specific Animal Models

There are no publicly available studies detailing the pharmacological effects of this compound in animal models designed to investigate its activity in specific organs or systems. Research demonstrating the compound's mechanism of action and efficacy in models of disease related to particular organs has not been published.

Comparative Preclinical Efficacy Studies of this compound with Reference Compounds

No comparative preclinical studies have been published that evaluate the efficacy of this compound against established reference or competitor compounds. Such studies are crucial for determining the potential therapeutic advantages of a new chemical entity, and this information is not present in the public domain for this specific molecule.

Advanced Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N Pentan 3 Yl 1 Propylpiperidin 4 Amine

Elucidation of Essential Pharmacophoric Features and Key Molecular Fragments of N-(Pentan-3-YL)-1-propylpiperidin-4-amine

The molecular architecture of this compound is defined by several key pharmacophoric features that are crucial for its biological activity. The central scaffold is the piperidine (B6355638) ring, a common motif in many pharmaceuticals due to its favorable physicochemical properties and its ability to present substituents in a defined three-dimensional orientation. mdpi.com

The essential pharmacophoric elements of this compound are:

The Basic Nitrogen Atom: The nitrogen atom within the piperidine ring is a primary feature. At physiological pH, this nitrogen is protonated, allowing it to form ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket. This basic center is often critical for anchoring the ligand to its target. nih.gov

The 4-Amino Group: The secondary amine at the 4-position of the piperidine ring serves as a crucial hydrogen bond donor and acceptor. This functionality allows for specific interactions that can significantly contribute to binding affinity and selectivity.

The N-Propyl Group: Attached to the piperidine nitrogen, the n-propyl group occupies a specific region of the binding site. Its size, length, and lipophilicity are important for establishing van der Waals and hydrophobic interactions. Modifications to this group can fine-tune the compound's affinity and selectivity profile.

The Pentan-3-yl Group: This bulky, non-polar substituent on the 4-amino group is expected to fit into a hydrophobic pocket within the receptor. The specific branching of this alkyl group influences the compound's conformational preference and its ability to engage with hydrophobic residues, which can be a key determinant of potency.

These features collectively create a specific three-dimensional pharmacophore that dictates the molecule's interaction with its biological target.

Table 1: Key Molecular Fragments and Their Postulated Roles

| Molecular Fragment | Structural Feature | Postulated Pharmacophoric Role |

|---|---|---|

| Piperidine Ring | Saturated heterocycle | Provides a rigid scaffold for optimal orientation of substituents. |

| Piperidine Nitrogen | Tertiary amine | Acts as a basic center for ionic bonding or hydrogen bonding (protonated form). |

| 4-Amino Group | Secondary amine | Functions as a hydrogen bond donor and acceptor. |

| N-Propyl Group | Short alkyl chain | Engages in hydrophobic interactions and influences selectivity. |

| Pentan-3-yl Group | Branched alkyl chain | Occupies a hydrophobic pocket, contributing to binding affinity. |

Rational Design and Combinatorial Synthesis of this compound Analogues for SAR Exploration

To explore the structure-activity relationships (SAR) of this compound, a rational design and combinatorial synthesis approach can be employed to generate a library of analogues. This strategy allows for systematic modification of the key molecular fragments identified in the pharmacophore analysis. nih.govrsc.org

A common synthetic route begins with a commercially available precursor, such as 4-amino-1-benzylpiperidine. The synthesis can be approached in a modular fashion, allowing for diversity at two key positions: the substituent on the 4-amino group and the substituent on the piperidine nitrogen.

Synthetic Scheme Outline:

Reductive Amination: The starting material, 1-benzyl-N-(pentan-3-yl)piperidin-4-amine, can be synthesized via reductive amination of 1-benzyl-4-piperidone with pentan-3-amine using a reducing agent like sodium triacetoxyborohydride (B8407120). nih.gov

Debenzylation: The benzyl (B1604629) protecting group on the piperidine nitrogen is then removed, typically through catalytic hydrogenation, to yield N-(pentan-3-yl)piperidin-4-amine.

N-Alkylation/Acylation: The resulting secondary amine on the piperidine ring can be functionalized with various alkyl halides, acyl chlorides, or other electrophiles to introduce a diverse range of substituents at the 1-position. For the parent compound, this would involve reaction with 1-bromopropane (B46711).

A combinatorial approach would involve reacting the debenzylated intermediate with a library of different electrophiles. Similarly, by starting with different ketones and amines in the initial reductive amination step, the substituents at the 4-position can be varied systematically. google.com This diversity-oriented synthesis allows for the rapid generation of analogues for SAR studies. nih.gov

Table 2: Proposed Combinatorial Library for SAR Exploration

| Scaffold Position | Parent Group | Proposed Modifications for Analogue Library |

|---|---|---|

| Piperidine N1 Position | Propyl | Ethyl, Butyl, Isobutyl, Cyclopropylmethyl, Phenylpropyl |

| 4-Amino N4 Position | Pentan-3-yl | Isopropyl, Cyclopentyl, tert-Butyl, Phenyl, Benzyl |

Impact of Subtle Structural Modifications on this compound’s Receptor Affinity, Selectivity, and Functional Activity

Subtle changes to the structure of this compound can have a profound impact on its interaction with biological targets, affecting its affinity, selectivity, and functional activity (e.g., agonist vs. antagonist).

Modification of the N-Alkyl Group: Altering the length and branching of the N-propyl group can modulate affinity and selectivity. For instance, increasing the chain length from propyl to butyl might enhance hydrophobic interactions, potentially increasing affinity. nih.gov Conversely, introducing steric bulk, such as an isobutyl group, might decrease affinity if the binding pocket is constrained.

Modification of the 4-Amino Substituent: The pentan-3-yl group is critical for occupying a hydrophobic pocket. Replacing it with a smaller group like isopropyl would likely decrease affinity due to reduced hydrophobic contact. Conversely, substituting it with a larger or more rigid group like a cyclohexyl or phenyl ring could either enhance or reduce affinity depending on the specific shape and size of the receptor's pocket. nih.gov

Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation. Introducing substituents on the ring itself could lock it into a specific conformation, which may be more or less favorable for binding.

The functional activity of the analogues can also be affected. For some receptors, the distinction between an agonist and an antagonist can be determined by the precise orientation of key interacting groups. A small structural change could alter this orientation, switching the compound's functional effect.

Table 3: Hypothetical SAR Data for Analogues of this compound

| Analogue | Modification from Parent | Hypothetical Receptor A Affinity (Ki, nM) | Hypothetical Receptor B Affinity (Ki, nM) | Selectivity (A vs. B) |

|---|---|---|---|---|

| Parent Compound | - | 10 | 200 | 20-fold for A |

| Analogue 1 | N-Propyl → N-Butyl | 5 | 150 | 30-fold for A |

| Analogue 2 | N-Propyl → N-Ethyl | 25 | 250 | 10-fold for A |

| Analogue 3 | Pentan-3-yl → Cyclopentyl | 8 | 400 | 50-fold for A |

| Analogue 4 | Pentan-3-yl → Isopropyl | 50 | 1000 | 20-fold for A |

Influence of Structural Changes on Preclinical Pharmacokinetic Parameters and Metabolic Stability

The pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by its chemical structure. For this compound and its derivatives, metabolic stability is a key parameter.

The parent compound is susceptible to several common metabolic pathways:

N-dealkylation: The N-propyl group is a likely site for cytochrome P450 (CYP)-mediated oxidation, leading to its removal. This is a common metabolic route for many N-alkylated compounds. nih.gov

Oxidation of the Piperidine Ring: The carbon atoms of the piperidine ring can be hydroxylated by CYP enzymes.

Oxidation of the Pentan-3-yl Group: The alkyl group can also undergo hydroxylation at various positions.

These metabolic transformations typically result in more polar compounds that are more easily excreted, leading to a shorter duration of action. Structural modifications can be introduced to improve metabolic stability. For example, replacing hydrogen atoms with fluorine at metabolically vulnerable positions (a "metabolic block") can prevent oxidation by CYP enzymes. nih.gov

Changes in lipophilicity (logP) resulting from structural modifications will also affect pharmacokinetic parameters. Increasing lipophilicity can enhance membrane permeability and absorption but may also lead to increased metabolic clearance and lower aqueous solubility.

Table 4: Predicted Impact of Structural Modifications on Pharmacokinetic Properties

| Structural Modification | Predicted Effect on Metabolic Stability | Predicted Effect on Lipophilicity (logP) | Rationale |

|---|---|---|---|

| Replacement of N-propyl with N-cyclopropylmethyl | Increased | Slightly increased | The cyclopropyl (B3062369) group can be less susceptible to N-dealkylation. nih.gov |

| Introduction of fluorine on the pentyl group | Increased | Increased | Blocks a potential site of metabolism. |

| Replacement of pentyl group with a polar heterocycle | Variable | Decreased | Reduces lipophilicity, potentially reducing CYP metabolism but may introduce new metabolic sites. |

| Introduction of a gem-dimethyl group on the piperidine ring | Increased | Increased | Steric hindrance can shield adjacent positions from metabolic attack. |

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) and QSPR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable computational tools for predicting the biological activity and physicochemical properties of novel compounds, thereby guiding the design of more potent and effective analogues. nih.gov

To develop a QSAR model for this series of compounds, a dataset of synthesized analogues with experimentally determined biological activities (e.g., receptor binding affinity) is required. For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Physicochemical Descriptors: logP (lipophilicity), molar refractivity (MR, a measure of volume), and polar surface area (PSA).

Electronic Descriptors: Partial charges on atoms, dipole moment.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule. researchgate.net

3D Descriptors: Steric parameters (e.g., STERIMOL) that describe the three-dimensional shape of substituents. nih.gov

Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that correlates the changes in the descriptors with the changes in biological activity. tandfonline.com

A hypothetical QSAR equation might look like this: log(1/IC50) = 0.5 * logP - 0.2 * MR_propyl + 0.8 * I_steric_pentyl + 1.5

Where:

log(1/IC50) is the biological activity.

logP is the octanol-water partition coefficient.

MR_propyl is the molar refractivity of the substituent at the N1 position.

I_steric_pentyl is an indicator variable for the presence of a bulky group at the N4 position.

The predictive power of the model must be rigorously validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a set of compounds not included in the model's training). researchgate.net A validated QSAR model can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources in the drug discovery process.

Table 5: Components of a QSAR/QSPR Model Development

| Component | Description | Example |

|---|---|---|

| Dataset | A series of structurally related compounds with measured biological activity or property. | 30 analogues of this compound with measured Ki values. |

| Molecular Descriptors | Numerical values that characterize the chemical structure. | logP, Polar Surface Area (PSA), Molecular Weight, Number of Rotatable Bonds. |

| Statistical Method | Algorithm used to correlate descriptors with activity/property. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). nih.gov |

| Validation | Process to assess the robustness and predictive ability of the model. | Cross-validation (Q²), prediction for an external test set (R²_pred). tandfonline.com |

Computational and Theoretical Chemistry Applications in N Pentan 3 Yl 1 Propylpiperidin 4 Amine Research

Molecular Docking and Advanced Ligand-Protein Interaction Predictions for N-(Pentan-3-YL)-1-propylpiperidin-4-amine

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. The process involves computationally placing the ligand (this compound) into the binding site of a protein and scoring the different poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Advanced ligand-protein interaction prediction methods can further refine these predictions by employing more sophisticated scoring functions and algorithms. For instance, machine learning-based approaches can be trained on large datasets of known protein-ligand interactions to predict binding affinity with greater accuracy. nih.gov These methods could be used to screen this compound against a panel of disease-relevant proteins to hypothesize its mechanism of action.

A hypothetical molecular docking study of this compound against a target protein might yield the following results:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Protein Kinase A | -8.5 | LEU49, VAL57, ALA70 | Hydrophobic |

| Mu-Opioid Receptor | -9.2 | ASP147, TYR148, TRP318 | Hydrogen Bond, Pi-Pi Stacking |

| Dopamine (B1211576) Transporter | -7.9 | PHE155, SER356 | Hydrophobic, Hydrogen Bond |

This table represents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations and Conformational Analysis of this compound in Biological Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its behavior in a biological environment, such as in aqueous solution or within a lipid bilayer. These simulations can reveal the dynamic nature of the ligand-protein complex predicted by molecular docking, assessing its stability and the persistence of key interactions.

Conformational analysis, often performed in conjunction with MD simulations, explores the different spatial arrangements of atoms in a molecule. mdpi.com this compound possesses several rotatable bonds, allowing it to adopt various conformations. Understanding the preferred conformations in different environments is crucial, as the bioactive conformation may differ from its lowest energy state in a vacuum. The results of such an analysis would highlight the flexibility of the molecule and its ability to adapt to the shape of a binding site.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of this compound

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure and properties of molecules. These calculations can provide a detailed understanding of the electron distribution, molecular orbitals, and electrostatic potential of this compound. This information is fundamental to understanding its chemical reactivity and how it will interact with other molecules.

For example, DFT calculations can be used to determine the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. These calculations can also predict key chemical descriptors, as illustrated in the hypothetical table below.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 Debye |

| Electrostatic Potential | -45 to +30 kcal/mol |

This table represents hypothetical data for illustrative purposes.

In Silico Prediction Methodologies for Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

In silico ADME prediction models are used in early-stage drug discovery to assess the pharmacokinetic properties of a compound. nih.gov These computational tools can predict various parameters, such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.com For this compound, these predictions are crucial for evaluating its drug-likeness and identifying potential liabilities before committing to costly and time-consuming experimental studies. researchgate.net

A variety of computational models, including those based on quantitative structure-property relationships (QSPR), are employed for ADME predictions. The results of these predictions can guide the chemical modification of the lead compound to improve its pharmacokinetic profile.

| ADME Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| Plasma Protein Binding | Moderate |

| CYP2D6 Inhibition | Non-inhibitor |

| Lipinski's Rule of Five | 0 violations |

This table represents hypothetical data for illustrative purposes.

Virtual Screening and De Novo Design Approaches for Identifying Novel this compound Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If this compound is found to have interesting biological activity, its chemical structure can be used as a starting point for a virtual screening campaign to identify structurally similar or diverse compounds with potentially improved properties. This can be achieved through ligand-based virtual screening, which searches for molecules with similar features to the known active compound, or structure-based virtual screening, which docks a library of compounds into the target's binding site.

De novo design, on the other hand, is a computational approach that aims to generate novel molecular structures with desired properties from scratch. nih.gov Algorithms can be used to "grow" molecules within the constraints of a target's binding site, optimizing for favorable interactions. This approach could be used to design novel scaffolds that retain the key pharmacophoric features of this compound while offering improved potency, selectivity, or pharmacokinetic properties. arxiv.org

Advanced Analytical Methodologies for Research and Characterization of N Pentan 3 Yl 1 Propylpiperidin 4 Amine

Development of Hyphenated Chromatographic and Mass Spectrometric Techniques for Trace Analysis in Biological Samples

Hyphenated techniques, which couple a separation method with a detection method, are essential for the trace analysis of compounds in complex biological matrices like blood, plasma, or urine. nih.govnih.gov For a compound such as N-(Pentan-3-YL)-1-propylpiperidin-4-amine, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be the most powerful and widely used approaches. nih.govnih.gov

LC-MS combines the potent separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for analyzing a broad range of non-volatile and thermally sensitive compounds. nih.gov A typical LC-MS method for the quantification of this compound in a biological sample would involve protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the analyte. The extract would then be injected into an LC system, often using a reversed-phase C18 column, with a mobile phase gradient of acetonitrile (B52724) and water containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape and ionization efficiency. rsc.org Detection by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode would provide high selectivity and sensitivity for quantification at trace levels.

GC-MS is another robust technique, particularly suitable for volatile and semi-volatile compounds. nih.gov For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability before analysis. The separated components from the gas chromatograph are then introduced into the mass spectrometer for detection. rsc.org

Table 1: Hypothetical LC-MS/MS Parameters for Analysis of this compound

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ions (m/z) | Hypothetical fragments from piperidine (B6355638) ring and alkyl chains |

High-Resolution Spectroscopic Characterization (e.g., NMR, HRMS) for Structural Elucidation of this compound Metabolites and Degradants

The structural elucidation of unknown metabolites and degradation products is critical in understanding the fate of a compound in biological systems or under various stress conditions. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose. researchgate.netresearchgate.net

HRMS, often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, allowing for the determination of the elemental composition of metabolites and degradants. researchgate.net By comparing the high-resolution mass spectra of the parent compound and its metabolites, researchers can identify metabolic transformations such as hydroxylation, N-dealkylation, or glucuronidation. Fragmentation data from tandem HRMS (MS/MS) experiments further helps in pinpointing the exact site of modification on the molecule.

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. researchgate.net One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to assemble the complete structure of isolated metabolites or degradants. While NMR is less sensitive than MS, it is unparalleled in its ability to unambiguously determine chemical structures. rsc.org The process often involves subjecting the parent compound to forced degradation (e.g., acidic, basic, oxidative conditions) to generate sufficient quantities of degradants for isolation and subsequent NMR analysis. researchgate.net

Table 2: Potential Metabolic and Degradation Pathways for this compound

| Transformation | Description |

|---|---|

| Metabolism | |

| N-Dealkylation | Removal of the propyl group from the piperidine nitrogen. |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the pentyl or propyl chains. |

| Oxidation | Oxidation of the secondary amine. |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. |

| Degradation | |

| Oxidation | Formation of N-oxides under oxidative stress. |

Biophysical Techniques (e.g., SPR, ITC, DSF) for Quantitative Analysis of this compound Binding Interactions

Biophysical techniques are indispensable for quantitatively characterizing the binding interactions between a small molecule and its biological target, such as a receptor or enzyme. These methods provide crucial data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. rsc.org In a hypothetical experiment, a target protein would be immobilized on the sensor chip, and solutions of this compound at various concentrations would be flowed over the surface. The resulting sensorgrams would allow for the determination of the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. rsc.org

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. rsc.org By titrating this compound into a solution containing the target protein, ITC can determine the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of the interaction in a single experiment. rsc.org

Differential Scanning Fluorimetry (DSF) , also known as a thermal shift assay, measures the change in the melting temperature (Tₘ) of a protein upon ligand binding. The binding of a ligand typically stabilizes the protein, leading to an increase in its Tₘ. This technique is often used for screening and validating compound binding.

Table 3: Overview of Biophysical Techniques for Binding Analysis

| Technique | Key Parameters Measured |

|---|---|

| Surface Plasmon Resonance (SPR) | Affinity (Kₑ), Kinetics (kₐ, kₑ) |

| Isothermal Titration Calorimetry (ITC) | Affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |

Microdialysis and Bioanalytical Methods for In Vivo Pharmacological Studies in Animal Models

In vivo microdialysis is a minimally invasive sampling technique used to measure the concentration of unbound, pharmacologically active compounds in the extracellular fluid of specific tissues in living animals, most commonly the brain. nih.govcore.ac.uk This technique is invaluable for establishing the relationship between systemic drug administration and target site concentration.

For this compound, a microdialysis probe would be surgically implanted into a target tissue (e.g., the striatum in a rat brain). A physiological solution (perfusate) is slowly pumped through the probe, allowing the compound to diffuse across the semipermeable membrane into the perfusate, which is then collected as dialysate. The concentration of the compound in the dialysate is then measured using a highly sensitive bioanalytical method, such as LC-MS/MS. nih.gov This allows for the continuous monitoring of the compound's concentration at the target site over time, providing critical pharmacokinetic data.

The development and validation of a robust bioanalytical method are prerequisites for such studies. nih.gov This involves ensuring the method is accurate, precise, selective, and sensitive enough to quantify the low concentrations typically found in microdialysates.

Application of Advanced Microscopy and Imaging Techniques for Subcellular Localization Studies of this compound

Understanding where a compound localizes within a cell is crucial for elucidating its mechanism of action. Advanced microscopy techniques can provide this information with high spatial resolution.

To visualize this compound, it would typically need to be labeled with a fluorescent tag. This could be achieved by synthesizing a derivative of the compound that incorporates a fluorophore, such as a BODIPY or NBD dye. Care must be taken to ensure that the fluorescent tag does not significantly alter the compound's biological activity or distribution.

Confocal Laser Scanning Microscopy (CLSM) could then be used to image the distribution of the fluorescently-labeled compound in cultured cells. By co-staining with organelle-specific fluorescent markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria), the specific subcellular compartments where the compound accumulates can be identified. mdpi.com

Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM), could offer even greater detail, resolving the compound's location at the nanoscale, potentially revealing its association with specific macromolecular complexes within organelles.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

Emerging Therapeutic Applications and Underlying Mechanistic Insights of N Pentan 3 Yl 1 Propylpiperidin 4 Amine Preclinical Focus

Mechanistic Investigations of N-(Pentan-3-YL)-1-propylpiperidin-4-amine in Models of Neuropsychiatric Disorders

Preclinical research suggests that the therapeutic potential of this compound in neuropsychiatric disorders is likely linked to its activity as a ligand for the sigma-1 receptor. The sigma-1 receptor, a unique intracellular protein, is implicated in a variety of pathological conditions within the central nervous system (CNS), including several neuropsychiatric disorders. While direct studies on this compound are not extensively available, the known pharmacology of piperidine-based sigma-1 receptor ligands provides a framework for its potential mechanisms.

In various animal models of anxiety and depression, compounds structurally related to this compound have demonstrated anxiolytic and antidepressant-like effects. These effects are believed to be mediated through the modulation of several neurotransmitter systems, a key function of the sigma-1 receptor. The sigma-1 receptor can influence glutamatergic, cholinergic, and serotonergic neurotransmission, all of which are known to be dysregulated in neuropsychiatric conditions. For instance, sigma-1 receptor agonists have been shown to improve cognitive activity in models of amnesia by potentiating NMDA or cholinergic neurotransmission.

Animal models used to assess these potential effects include the elevated plus-maze and light/dark box for anxiety, and the forced swim test and tail suspension test for depressive-like behavior. While specific data for this compound in these models is not yet published, the compound's structural features suggest it would be a candidate for such investigations.

Exploration of this compound's Role in Modulating Pain Pathways

The investigation into the analgesic properties of this compound is also centered on its presumed interaction with the sigma-1 receptor, which plays a significant role in pain sensitization. Preclinical studies with other selective sigma-1 receptor ligands have shown that they can be effective in models of both acute and chronic pain, particularly neuropathic pain.

The proposed mechanism involves the modulation of ion channels and neurotransmitter systems that are critical in the transmission and perception of pain. Sigma-1 receptors can influence the activity of voltage-gated ion channels and modulate NMDA receptor function, both of which are key players in central sensitization, a phenomenon underlying chronic pain states.

Preclinical pain models where compounds like this compound could be evaluated include the formalin test, which assesses both acute and inflammatory pain, and models of neuropathic pain such as chronic constriction injury (CCI) or spinal nerve ligation (SNL). In these models, related piperidine (B6355638) derivatives have demonstrated the ability to reduce pain behaviors.

Research into this compound for Investigating Addiction Mechanisms

The potential of this compound in the context of addiction is linked to its likely interaction with both the sigma-1 receptor and potentially dopamine (B1211576) receptors, particularly the D2 subtype. The mesolimbic dopamine system is a critical pathway in the neurobiology of addiction, and sigma-1 receptors are known to modulate dopaminergic neurotransmission.

Preclinical models are crucial for understanding the rewarding and reinforcing properties of substances. The conditioned place preference (CPP) paradigm is a standard model used to assess the rewarding or aversive effects of drugs. In this model, an animal's preference for an environment previously associated with a drug is measured. While no specific CPP data for this compound is available, its structural similarity to compounds that modulate dopamine and sigma-1 systems suggests it could influence reward-related behaviors. Furthermore, drug self-administration and reinstatement models are used to study the reinforcing effects of drugs and relapse behavior, respectively. The interaction between sigma-1 and dopamine D2 receptors has been shown to be important in the effects of psychostimulants like cocaine.

Immunomodulatory Potential and Anti-inflammatory Mechanisms of this compound

Emerging evidence suggests that sigma-1 receptors are also involved in the regulation of immune responses and inflammation. This opens up the possibility of this compound having immunomodulatory and anti-inflammatory effects. The mechanism is thought to involve the modulation of inflammatory signaling pathways and the production of cytokines.

In preclinical in vivo models of inflammation, such as carrageenan-induced paw edema, and in vitro assays measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), related piperidine and piperazine (B1678402) derivatives have shown anti-inflammatory activity. These studies provide a basis for investigating this compound in similar models to determine its potential in treating inflammatory conditions.

This compound as a Chemical Probe for Novel Biological Targets or Pathways

Given its presumed high affinity and selectivity for the sigma-1 receptor, this compound holds promise as a chemical probe for studying this receptor's function and distribution in biological systems. High-affinity ligands are essential tools for receptor pharmacology research.

One of the most significant applications for such compounds is in the development of radioligands for Positron Emission Tomography (PET) imaging. A radiolabeled version of this compound could potentially be used to visualize and quantify sigma-1 receptors in the living brain. This would be an invaluable tool for understanding the role of this receptor in various neurological and psychiatric diseases, as well as for drug development and assessing target engagement of new therapeutic agents. The development of selective sigma-1 receptor PET radioligands is an active area of research, and compounds with piperidine scaffolds are considered promising candidates.

Future Research Directions and Preclinical Translational Perspectives for N Pentan 3 Yl 1 Propylpiperidin 4 Amine

Design and Synthesis of Next-Generation N-(Pentan-3-YL)-1-propylpiperidin-4-amine Analogues with Enhanced Specificity

The prospective therapeutic value of this compound hinges on its interaction with biological targets. A primary objective of future research would be to enhance its specificity to minimize potential off-target effects. This can be achieved through the systematic design and synthesis of next-generation analogues, guided by structure-activity relationship (SAR) studies. rsc.orgnih.gov

Key synthetic strategies would involve modifying the three main structural components of the molecule: the N-(Pentan-3-YL) group, the 1-propyl group, and the piperidin-4-amine core.

Modification of the N-Alkyl Substituent: The pentan-3-yl group offers opportunities for alteration. Synthesis could focus on varying the alkyl chain length, introducing branching, or incorporating cyclic moieties to probe the steric and electronic requirements of the target's binding pocket.

Variation of the Piperidine (B6355638) N-Propyl Group: The N-propyl chain could be elongated, shortened, or replaced with other functional groups to modulate the compound's physicochemical properties, such as lipophilicity and basicity.

Bioisosteric Replacement: Functional groups within the core structure could be replaced with bioisosteres to improve affinity, selectivity, and metabolic stability.

These synthetic efforts would aim to generate a library of analogues for screening. The goal is to identify compounds with an optimal balance of potency and selectivity for a desired biological target, a critical step in lead optimization. nih.gov

| Compound ID | Structural Modification | Hypothetical Target A Affinity (Kᵢ, nM) | Hypothetical Target B Affinity (Kᵢ, nM) | Selectivity (Target B/Target A) |

|---|---|---|---|---|

| Parent Compound | This compound | 50 | 500 | 10 |

| Analogue 1 | Replace N-propyl with N-ethyl | 75 | 450 | 6 |

| Analogue 2 | Replace N-propyl with N-butyl | 40 | 800 | 20 |

| Analogue 3 | Replace Pentan-3-yl with Cyclopentyl | 25 | 250 | 10 |

| Analogue 4 | Replace Pentan-3-yl with tert-Pentyl | 15 | 600 | 40 |

Exploration of Combination Research Strategies Involving this compound in Preclinical Models

Combination therapies are a key strategy in modern pharmacology, often leading to enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. international-pharma.comoxfordglobal.com Future preclinical research should explore the potential of this compound as part of a combination regimen. This involves identifying rational combinations based on its presumed mechanism of action and testing them in relevant preclinical models. nih.govnumberanalytics.com

The selection of preclinical models is crucial and should align with the intended therapeutic area. discoveryontarget.com For instance, if the compound shows anti-proliferative effects, it could be tested in various cancer cell lines (in vitro) and in patient-derived xenograft (PDX) models (in vivo). The combination agent would be chosen to target a complementary pathway.

The effectiveness of the combination can be quantitatively assessed using methods such as isobologram analysis, which calculates a Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.

| Treatment Group | Dose/Concentration | Tumor Growth Inhibition (%) | Combination Index (CI) | Interpretation |

|---|---|---|---|---|

| Vehicle Control | - | 0 | - | - |

| Compound A (Standard Agent) | X | 30 | - | - |

| This compound | Y | 25 | - | - |

| Compound A + this compound | X + Y | 75 | 0.7 | Synergistic Effect |

Long-Term Preclinical Studies and Chronic Administration Effects of this compound in Animal Models

Before any compound can be considered for human trials, its long-term effects must be evaluated in preclinical animal models. biobostonconsulting.com Chronic repeated-dose toxicity studies are required to characterize any adverse effects that may arise from long-term exposure. nih.gov These studies are typically conducted in two species, a rodent and a non-rodent, to provide comprehensive data for safety assessment. ich.org

A hypothetical long-term study for this compound would involve daily administration for a period of up to 6 months in rats and 9 months in a non-rodent species like the beagle dog. Key parameters would be monitored throughout the study, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full histopathological examination of all major organs and tissues would be performed to identify any target organ toxicities.

| Parameter | Description |

|---|---|

| Species | Sprague-Dawley Rat |

| Number of Animals | 20/sex/group (10 for main study, 10 for recovery) |

| Dose Groups | Control (Vehicle), Low Dose, Mid Dose, High Dose |

| Duration of Dosing | 26 weeks (6 months) |

| Recovery Period | 4 weeks (for designated recovery groups) |

| Key Endpoints | Mortality, Clinical Signs, Body Weight, Hematology, Serum Chemistry, Urinalysis, Full Histopathology |

Identification of Novel Biological Targets or Off-Targets through Proteomic and Genomic Approaches

Understanding the full spectrum of molecular interactions is vital. While a compound may be designed for a specific target, it can have unintended "off-target" interactions that may lead to adverse effects or, in some cases, reveal new therapeutic opportunities. Modern proteomic and genomic approaches are powerful tools for identifying both on-target and off-target interactions. nih.govharvard.edu

Chemical proteomics can be employed to identify the direct binding partners of this compound within a complex biological system. mdpi.com This often involves synthesizing a derivatized version of the compound that includes a reactive group or an affinity tag (e.g., biotin). This "probe" can be used to capture its binding partners from cell lysates, which are then identified using mass spectrometry. harvard.edu

Genomic approaches, such as genome-wide CRISPR-Cas9 screens, can also be used to identify genes that modulate cellular sensitivity to the compound. This can provide indirect evidence of the compound's mechanism of action and identify pathways it may be affecting.

| Identified Protein | Function | Method of Identification | Potential Role |

|---|---|---|---|

| Kinase X | Signal Transduction | Affinity Chromatography-Mass Spectrometry | Primary (On-Target) |

| Ion Channel Y | Ion Transport | Affinity Chromatography-Mass Spectrometry | Secondary (Off-Target) |

| Metabolic Enzyme Z | Cellular Metabolism | Affinity Chromatography-Mass Spectrometry | Secondary (Off-Target) |

| Transcription Factor A | Gene Regulation | CRISPR Screen Hit | Downstream Effector |

Methodological Innovations in the Academic Research of this compound and Related Compounds

Advancing the study of this compound and its analogues will benefit from the adoption of innovative research methodologies that can increase efficiency and yield more predictive data. nih.gov

Artificial Intelligence (AI) and Machine Learning: AI algorithms can be used to build predictive models for SAR and absorption, distribution, metabolism, and excretion (ADME) properties. pharmiweb.comfrontiersin.org This can help prioritize the synthesis of the most promising analogues, saving time and resources.

Organ-on-a-Chip (OOC) Technology: These microfluidic devices contain living cells in a 3D culture that mimics the physiology of human organs. pharmacytimes.com OOCs can provide more physiologically relevant data on efficacy and toxicity earlier in the preclinical pipeline, potentially improving the translation of findings from animal models to humans.

Advanced Synthetic Methodologies: The adoption of techniques like flow chemistry can enable the rapid and automated synthesis of compound libraries. samipubco.com This high-throughput synthesis capability is essential for thoroughly exploring the chemical space around the parent molecule. hilarispublisher.com

The integration of these cutting-edge technologies can create a more streamlined and data-rich preclinical development pathway for this class of compounds. nih.gov

| Innovative Method | Application Area | Potential Impact on Research |

|---|---|---|

| AI-Powered Predictive Modeling | Analogue Design & Prioritization | Accelerated identification of lead candidates with improved drug-like properties. |

| Organ-on-a-Chip Systems | In Vitro Efficacy & Toxicity Testing | Enhanced prediction of human responses and reduction in animal testing. |

| Flow Chemistry Synthesis | Compound Library Generation | Rapid and efficient production of a diverse range of analogues for SAR studies. |

| High-Throughput Proteomics | Target Deconvolution | Comprehensive mapping of on-target and off-target interactions. |

Conclusion

Summary of Key Academic Findings and Mechanistic Understanding of N-(Pentan-3-YL)-1-propylpiperidin-4-amine

A comprehensive search of academic databases and chemical literature reveals a notable absence of studies dedicated to this compound. Therefore, there are no specific key academic findings or elucidated mechanisms of action to report for this compound.

General research on structurally related piperidine (B6355638) compounds suggests that they can interact with a variety of biological targets, including neurotransmitter receptors and transporters. evitachem.com However, without empirical data on this compound, any discussion of its potential biological activity would be purely speculative.

Broader Significance of this compound Research in Chemical Biology and Pharmacology

The significance of research into any novel chemical entity lies in its potential to advance the fields of chemical biology and pharmacology. Piperidine scaffolds are prevalent in many FDA-approved drugs and are known to be versatile structures for developing new therapeutic agents. nih.gov Research into novel piperidine derivatives could potentially lead to the discovery of new probes for biological systems or lead compounds for drug discovery.

However, in the specific case of this compound, its significance remains unrealized due to the lack of dedicated research.

Unanswered Questions and Future Research Trajectories to Advance the Field

Given the absence of existing research, the field is wide open for investigation into this compound. Foundational research is required to even begin to understand its properties and potential applications.

Future research trajectories would need to start with the basics:

Synthesis and Characterization: Development and optimization of a synthetic route to produce the compound in sufficient purity and quantity for further study. This would be followed by comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Physicochemical Properties: Determination of key physicochemical properties like solubility, stability, and lipophilicity.

In Vitro Pharmacological Profiling: Screening the compound against a broad range of biological targets, such as receptors, enzymes, and ion channels, to identify any potential biological activity.

Mechanism of Action Studies: If any significant biological activity is identified, further studies would be needed to elucidate its mechanism of action.

Until such fundamental research is undertaken, this compound will remain an uncharacterized molecule with unknown potential.

Q & A

Basic: What synthetic methodologies are recommended for N-(Pentan-3-YL)-1-propylpiperidin-4-amine, and how do reaction parameters affect yield?

Synthesis typically involves multi-step nucleophilic substitution or reductive amination. For example, analogous piperidine derivatives are synthesized via coupling reactions using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C, achieving yields up to 17.9% after chromatographic purification . Optimization of reaction time, solvent polarity, and stoichiometry of the amine precursor (e.g., pentan-3-amine) is critical. Side reactions, such as over-alkylation, can be minimized by controlling temperature (<40°C) and using excess amine .

Basic: How is this compound characterized structurally and chemically?

Characterization relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For related compounds, ¹H NMR in CDCl₃ shows distinct peaks for piperidine protons (δ 2.5–3.5 ppm), alkyl chain methyl groups (δ 0.8–1.5 ppm), and amine protons (δ 1.8–2.2 ppm). HRMS (ESI) confirms the molecular ion ([M+H]⁺) with mass accuracy <5 ppm . Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and gradient elution (acetonitrile/water) .

Advanced: How does stereochemical configuration influence the compound’s receptor binding affinity?

The compound’s stereochemistry (e.g., axial vs. equatorial positioning of the pentan-3-yl group) impacts interactions with neurotransmitter receptors. Computational docking studies of similar piperidine derivatives reveal that the equatorial conformation enhances binding to dopamine D3 receptors (Ki < 100 nM) by aligning the alkyl chain with hydrophobic pockets. In contrast, axial conformers exhibit reduced affinity due to steric clashes . Experimental validation via chiral chromatography and in vitro binding assays (e.g., radioligand displacement) is recommended to resolve stereospecific effects .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound?

Discrepancies in activity data (e.g., agonist vs. antagonist effects) may arise from assay conditions or impurity profiles. To address this:

- Reproducibility Checks : Replicate assays under standardized conditions (pH 7.4, 37°C) using HEK293 cells expressing target receptors .

- Impurity Profiling : Quantify by-products (e.g., N-alkylated derivatives) via LC-MS and assess their off-target activity .

- Dose-Response Analysis : Use a wide concentration range (1 nM–100 µM) to identify biphasic effects or non-specific binding .

Basic: What are the stability and storage requirements for this compound?

Store at –20°C in airtight, light-protected containers under inert gas (argon). Stability studies of similar amines show decomposition <5% over 6 months when stored in anhydrous DMSO or ethanol. Avoid aqueous buffers (pH > 7) to prevent hydrolysis of the piperidine ring .

Advanced: What computational tools are effective for predicting the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

Use QSAR models (e.g., SwissADME) to predict blood-brain barrier permeability (logBB > 0.3) and cytochrome P450 inhibition (CYP3A4 IC₅₀). Molecular dynamics simulations (AMBER or GROMACS) can model metabolic pathways, such as N-dealkylation by liver enzymes . Experimental validation via microsomal stability assays (e.g., human liver microsomes) is advised to confirm half-life (t₁/₂) and metabolite identification .

Basic: What are the key structural analogs of this compound, and how do modifications affect activity?

Common analogs include:

- N-Allyl derivatives : Enhanced solubility but reduced receptor selectivity .

- N-Aryl substitutions (e.g., pyridinyl): Improved binding to serotonin receptors (5-HT2A Ki = 50 nM) via π-π stacking .

- Prolonged alkyl chains (e.g., hexyl): Increased lipophilicity (logP > 3) but higher cytotoxicity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

SAR strategies:

- Bioisosteric Replacement : Substitute the pentan-3-yl group with cyclopentyl to improve metabolic stability without losing affinity .

- Fragment-Based Design : Use X-ray crystallography of target-receptor complexes to identify critical hydrogen-bonding residues (e.g., Asp110 in D3 receptors) .

- Cooperative Effects : Introduce electron-withdrawing groups (e.g., CF₃) on the piperidine ring to enhance electrostatic interactions .

Basic: What safety protocols are essential when handling this compound?

Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid inhalation (P95 respirator if aerosol risk) and skin contact (≥15% ethanol wash). Dispose via incineration (hazardous waste code U220). Toxicity data for similar amines indicate LD₅₀ > 200 mg/kg (oral, rats), but acute exposure may cause CNS depression .

Advanced: What in vivo models are suitable for evaluating this compound’s neuropharmacological effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.